molecular formula C14H21NO4 B1663954 1-Adamantylaspartate CAS No. 115545-59-0

1-Adamantylaspartate

Cat. No. B1663954
M. Wt: 267.32 g/mol
InChI Key: JWPBQLVAJXYMGD-RLFZITJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Adamantylaspartate is useful as a protecting group for protein synthesis.

Scientific Research Applications

Peptide Synthesis

1-Adamantylaspartate, specifically β-1 and β-2-Adamantylaspartates (H-Asp(O-1-Ada)-OH and H-Asp(O-2-Ada)-OH), have been synthesized and evaluated for their potential application in solid-phase peptide synthesis. These compounds, when used with the fluoren-9-ylmethoxycarbonyl (Fmoc) group, act as Nα-protecting groups and are effective in suppressing aspartimide formation, a common side reaction in peptide synthesis under acidic and basic conditions (Okada, Iguchi, & Kawasaki, 1987). Additionally, these compounds have been applied to the synthesis of specific peptides, like the C-terminal octapeptide of the beta-subunit of human chorionic gonadotropin and a hexacosapeptide of the alpha-subunit of the insulin receptor, demonstrating their practical utility in peptide synthesis (Iguchi, Tsuda, & Okada, 1989).

Functionalized Adamantanes in Medicine

Research on functionalized adamantanes, including derivatives like 1-Adamantylaspartate, has shown their potential as medicinal therapeutics. Studies have explored various structural modifications to the adamantane framework, assessing the impact on physicochemical parameters like acidity and lipophilicity, which are crucial for the design of medicinal therapeutics (Jasys et al., 2000).

Antibacterial Activity

1-Adamantylaspartate derivatives have been studied for their antibacterial activity. Specifically, 1-monoacylglycerol of adamantane-1-carboxylic acid has been assessed against various Gram-positive and Gram-negative bacteria, showing effectiveness in suppressing the growth of Gram-positive bacteria at certain concentrations. This suggests its potential use in food or cosmetic products to reduce undesirable microbial flora and extend shelf life (Doležálková et al., 2012).

Polymerization and Material Science

The radical polymerization of 1-adamantyl methacrylate, a derivative of 1-Adamantylaspartate, demonstrates increased polymerization rates and higher molecular weights compared to other alkyl methacrylates. This is attributed to the bulky adamantyl groups, which also contribute to the high glass transition temperatures of the resultant polymers. Such polymers with adamantyl esters have potential applications in various fields due to their unique thermal properties (Matsumoto, Tanaka, & Otsu, 1991).

properties

CAS RN

115545-59-0

Product Name

1-Adamantylaspartate

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

(2S)-4-(1-adamantyloxy)-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C14H21NO4/c15-11(13(17)18)4-12(16)19-14-5-8-1-9(6-14)3-10(2-8)7-14/h8-11H,1-7,15H2,(H,17,18)/t8?,9?,10?,11-,14?/m0/s1

InChI Key

JWPBQLVAJXYMGD-RLFZITJJSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)N

SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-adamantylaspartate
beta-1-adamantylaspartic acid
H-Asp(O-1-Ada)-OH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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